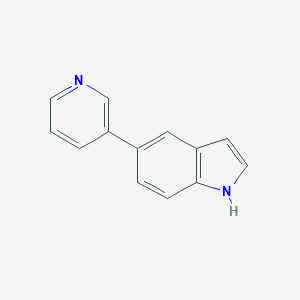
5-(吡啶-3-基)-1H-吲哚
描述
5-(Pyridin-3-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyridine ring The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The pyridine ring is a six-membered ring containing one nitrogen atom
科学研究应用
5-(Pyridin-3-yl)-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
作用机制
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Similar compounds have been reported to inhibit cdk2, which leads to the inhibition of cell proliferation . This suggests that 5-(Pyridin-3-yl)-1H-indole might interact with its targets in a similar manner, leading to changes in cell cycle progression and potentially inhibiting cell growth.
Biochemical Pathways
It is plausible that this compound could affect pathways related to cell cycle regulation, given the reported activity of similar compounds on cdk2 . Downstream effects could include alterations in cell proliferation and potentially apoptosis.
Pharmacokinetics
Similar compounds have been reported to have high oral bioavailability when taken with food . The impact of these properties on the bioavailability of 5-(Pyridin-3-yl)-1H-indole would need to be investigated further.
Result of Action
Based on the reported activity of similar compounds, it is plausible that this compound could inhibit cell proliferation and potentially induce apoptosis .
生化分析
Biochemical Properties
The biochemical properties of 5-(Pyridin-3-yl)-1h-indole are largely unknown due to the lack of experimental data. It can be inferred from its structure that it may interact with various enzymes, proteins, and other biomolecules. For instance, it might interact with cytochrome P450 enzymes involved in drug metabolism, as suggested by the interaction of a similar compound with Cytochrome P450 2A6 . The nature of these interactions could involve hydrogen bonding, van der Waals forces, or π-π stacking due to the presence of aromatic rings in the structure of 5-(Pyridin-3-yl)-1h-indole.
Metabolic Pathways
It is plausible that it could be involved in various metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that it could interact with various transporters or binding proteins, influencing its localization or accumulation within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a palladium-catalyzed cross-coupling reaction between a 3-bromoindole and a pyridine derivative can be employed. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of 5-(Pyridin-3-yl)-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
化学反应分析
Types of Reactions
5-(Pyridin-3-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indoline derivatives.
相似化合物的比较
Similar Compounds
- 5-(Pyridin-2-yl)-1H-indole
- 5-(Pyridin-4-yl)-1H-indole
- 5-(Pyridin-3-yl)-2H-indole
Uniqueness
5-(Pyridin-3-yl)-1H-indole is unique due to the specific positioning of the pyridine ring at the 3-position of the indole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
属性
IUPAC Name |
5-pyridin-3-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-12(9-14-6-1)10-3-4-13-11(8-10)5-7-15-13/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUOYJYRICGOSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566327 | |
| Record name | 5-(Pyridin-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144104-49-4 | |
| Record name | 5-(Pyridin-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 5-(pyridin-3-yl)-1H-indole-4,7-diones interact with IDO1 and what are the downstream effects of this interaction?
A1: The provided research abstract [] specifically focuses on the discovery of 5-(pyridin-3-yl)-1H-indole-4,7-diones as IDO1 inhibitors. This suggests that the detailed mechanisms of interaction, downstream effects, and potential therapeutic implications are still under investigation. Further research is needed to elucidate the specific binding interactions, kinetic parameters of inhibition, and the consequences of IDO1 inhibition by these compounds on downstream signaling pathways and biological processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


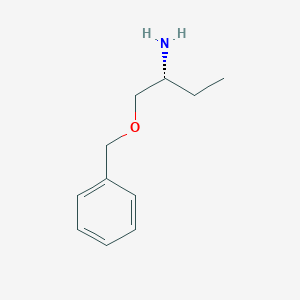

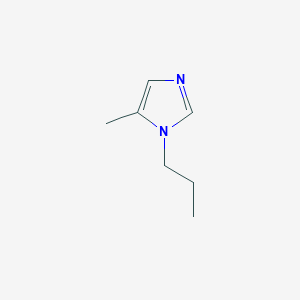

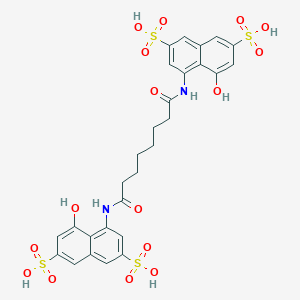
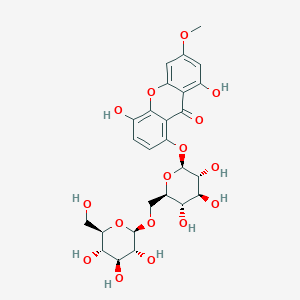
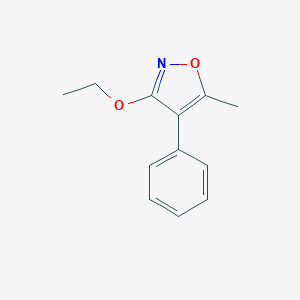
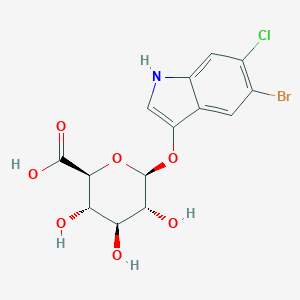
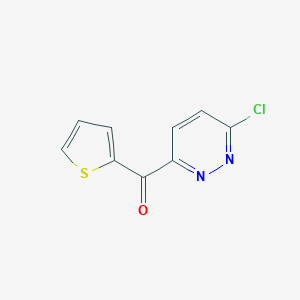


![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)


